![molecular formula C22H19N3O2 B12924512 Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate CAS No. 655238-71-4](/img/structure/B12924512.png)
Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate is a chemical compound with the molecular formula C22H19N3O2. It is part of the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate typically involves the reaction of acridine derivatives with ethyl carbamate. The process may include steps such as nitration, reduction, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
化学反応の分析
Types of Reactions
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine compounds .
科学的研究の応用
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications
作用機序
The mechanism of action of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes such as replication and transcription. The compound may also interact with specific enzymes and proteins involved in DNA repair and cell cycle regulation .
類似化合物との比較
Similar Compounds
Quinacrine: Known for its antimalarial and anticancer properties.
Thiazacridine: Studied for its potential in cancer treatment.
Azacridine: Investigated for its biological activities and therapeutic potential
Uniqueness
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate stands out due to its specific structure, which allows for unique interactions with DNA and other molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
特性
CAS番号 |
655238-71-4 |
|---|---|
分子式 |
C22H19N3O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
ethyl N-[3-(acridin-9-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)24-16-9-7-8-15(14-16)23-21-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)21/h3-14H,2H2,1H3,(H,23,25)(H,24,26) |
InChIキー |
CKHIEVMKDZIZFI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


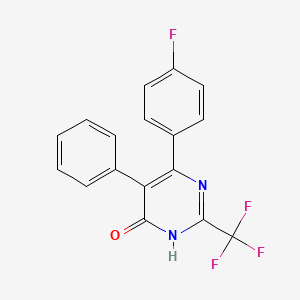
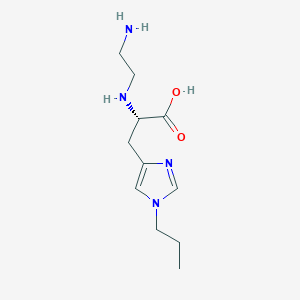
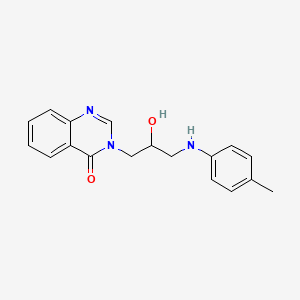


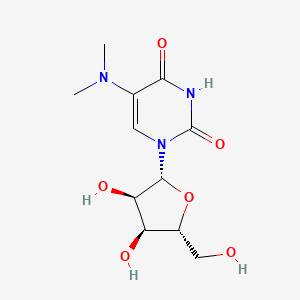
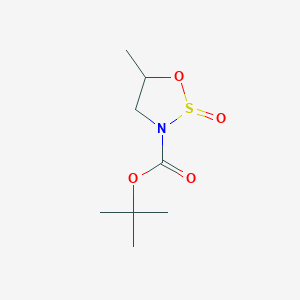
![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)

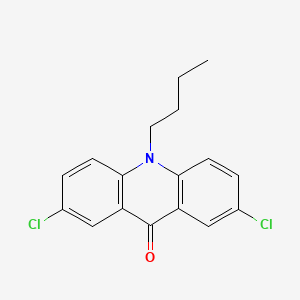

![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
